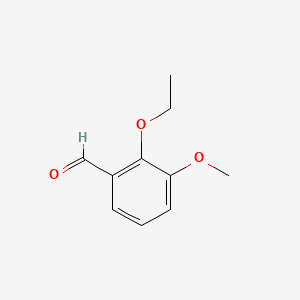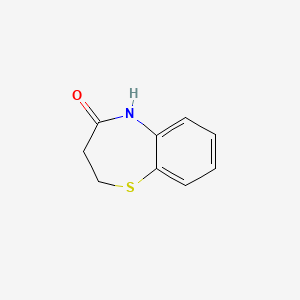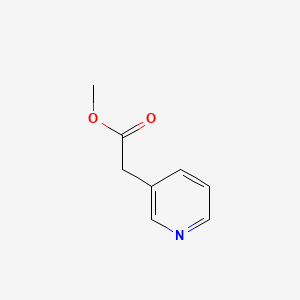
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-" is a highly fluorinated benzene derivative characterized by the presence of tetrafluoro substitution on the benzene ring and additional bis(trifluoromethyl) groups. This structure suggests a molecule with significant electronic and steric effects due to the fluorine atoms and trifluoromethyl groups, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, 1,3-bis(trifluoromethyl)benzene can be fluorinated over potassium tetrafluorocobaltate to produce fluorinated derivatives . These methods highlight the reactivity of fluorinated benzene rings towards further functionalization.
Molecular Structure Analysis
The molecular structures of fluorinated benzene derivatives are often confirmed by spectroscopic methods, including 19F NMR, which reflects their crowded structures due to the presence of bulky substituents . X-ray crystallography can reveal large bond angles around substituent atoms, indicating the influence of steric hindrance on the molecular geometry .
Chemical Reactions Analysis
Fluorinated benzene compounds can undergo various organometallic reactions, forming intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species, which are useful in synthetic chemistry . The presence of fluorine atoms can also affect the reactivity of these intermediates, potentially leading to selective reactions and the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are significantly influenced by the presence of fluorine atoms. For instance, the introduction of trifluoromethyl groups to perylene tetracarboxylic bis(benzimidazole) alters its optical properties . Fluorination can enhance the thermal stability, moisture resistance, and optical transparency of polyimides derived from fluorinated benzene compounds . Additionally, the electronic properties of such compounds can be tuned by varying the electron-donating and electron-withdrawing groups, affecting their potential use in optical materials10.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Pesticide Development
Liu An-chan (2015) demonstrated the synthetic process of a novel pesticide, Bistrifluron, utilizing 3,5-Bis(trifluoromethyl)benzene. This process showcases the compound's utility in creating potent pesticides with high yields, indicating its importance in agricultural chemistry and pest management strategies (Liu An-chan, 2015).
Advancements in Material Sciences
Yu Xin-hai (2010) explored the synthesis and characterization of novel fluorine-containing Polyetherimide derived from 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene. This study contributes to the development of new materials with potential applications in electronics and aerospace due to their enhanced properties (Yu Xin-hai, 2010).
Chemical Reactions and Derivatives
S. Amosova et al. (2001) and (2005) investigated reactions of 1,2,4,5-Tetrafluoro-3,6-bis(vinylsulfonyl)benzene with nucleophilic reagents, yielding derivatives through addition and nucleophilic replacement reactions. These studies offer insights into the reactivity of substituted benzenes, providing a foundation for developing novel chemical entities with tailored properties (S. Amosova et al., 2001); (S. Amosova et al., 2005).
Enhanced Optical and Thermal Properties
Yafeng Gao et al. (2014) synthesized a series of fluorinated polyimides (FPIs) showing that fluorination of benzene significantly enhances solubility, thermal stability, moisture resistance, and optical properties of FPIs. This research underscores the compound's relevance in creating materials with superior performance for high-temperature and optical applications (Yafeng Gao et al., 2014).
Conducting Polymer Research
F. Krebs and T. Jensen (2003) reported on the synthesis of fluorine compounds for conducting polymer research, highlighting the role of 1,2,4,5-Tetrafluorobenzene in creating fluorinated materials with potential electronic applications. This study illustrates the compound's utility in the development of conducting polymers and electronic devices (F. Krebs and T. Jensen, 2003).
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNHODBHBVRID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215404 |
Source


|
| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
CAS RN |
651-89-8 |
Source


|
| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

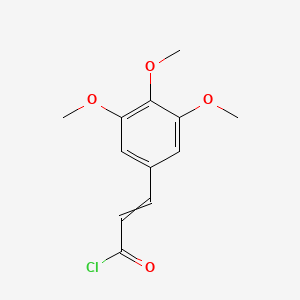
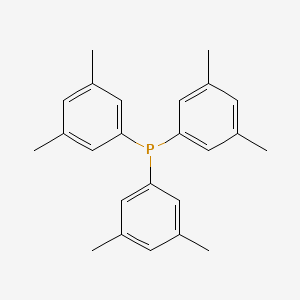
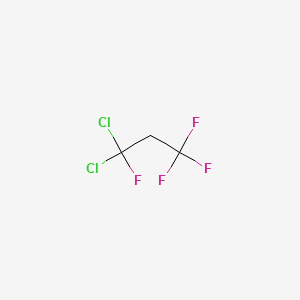
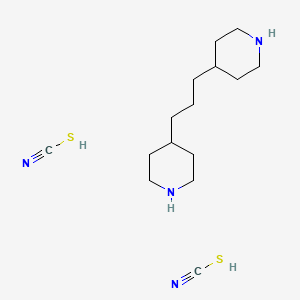
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
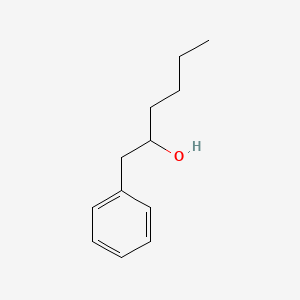
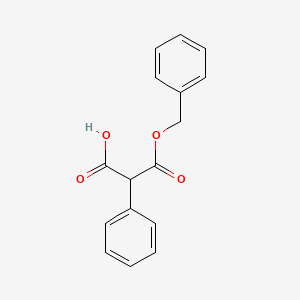
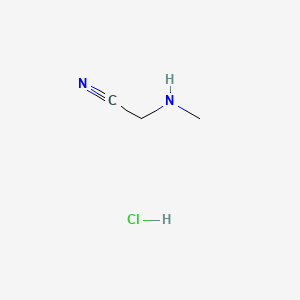
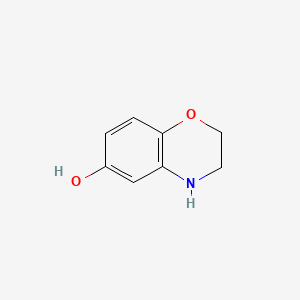
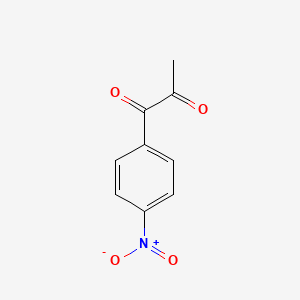
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
